molecular formula C7H7N3OS B13788583 Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-

Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-

Cat. No.: B13788583
M. Wt: 181.22 g/mol
InChI Key: YTSASKYLPVTEHU-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is a chemical compound with a unique structure that includes a thiazole ring and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring Without Solvent: Stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts. Reaction conditions vary but often involve heating and solvent-free environments.

Major Products

The major products formed from these reactions are typically heterocyclic compounds with potential biological activity. For example, the cyclodesulfurization of certain intermediates can yield five-membered rings with multiple heteroatoms .

Scientific Research Applications

Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a chemotherapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[4-(cyanomethyl)-thiazol-2-YL]- is unique due to its specific thiazole ring structure and the presence of a cyanomethyl group

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

N-[4-(cyanomethyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C7H7N3OS/c1-5(11)9-7-10-6(2-3-8)4-12-7/h4H,2H2,1H3,(H,9,10,11)

InChI Key

YTSASKYLPVTEHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC#N

Origin of Product

United States

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